Product packaging for [(2-Oxoethylidene)amino]oxidanide(Cat. No.:CAS No. 88673-19-2)

[(2-Oxoethylidene)amino]oxidanide

Cat. No.: B14389313
CAS No.: 88673-19-2
M. Wt: 72.04 g/mol
InChI Key: PRRPUEWAMYRKPC-UHFFFAOYSA-M
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Description

[(2-Oxoethylidene)amino]oxidanide is a chemical group of significant interest in immunological research, particularly in the study of Mucosal-Associated Invariant T (MAIT) cell activation . MAIT cells are a unique subset of innate-like T cells in humans that are abundant in the blood, liver, and mucosal tissues, where they play a critical role in defending against microbial infection . These cells are activated not by typical peptide or lipid antigens, but by small, unstable metabolic intermediates derived from microbial riboflavin (vitamin B2) biosynthesis pathways . The [(2-Oxoethylidene)amino] functional group is a key component of potent MAIT cell antigens, such as 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU) . These antigens are formed through non-enzymatic reactions between a bacterial riboflavin precursor, 5-A-RU, and small molecules like glyoxal . Despite their inherent chemical instability, these pyrimidine adducts are captured and stabilized by the major histocompatibility complex (MHC)-related protein MR1 . This MR1-antigen complex is then presented on the cell surface, where it is recognized by the semi-invariant T-cell receptor (TCR) on MAIT cells, leading to a robust immune response involving pro-inflammatory cytokine production (e.g., TNF-α, IFN-γ) and the release of cytolytic molecules . This mechanism allows the immune system to detect microbial infection through a conserved metabolic signature . As such, this compound and its related compounds are indispensable tools for researchers investigating the MR1-mediated arm of the immune system, host-pathogen interactions, and the development of novel immunotherapeutic strategies. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2NO2- B14389313 [(2-Oxoethylidene)amino]oxidanide CAS No. 88673-19-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88673-19-2

Molecular Formula

C2H2NO2-

Molecular Weight

72.04 g/mol

IUPAC Name

2-oxidoiminoacetaldehyde

InChI

InChI=1S/C2H3NO2/c4-2-1-3-5/h1-2,5H/p-1

InChI Key

PRRPUEWAMYRKPC-UHFFFAOYSA-M

Canonical SMILES

C(=N[O-])C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Oxoethylidene Amino Oxidanide and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

The primary challenge in synthesizing [(2-Oxoethylidene)amino]oxidanide lies in achieving chemoselectivity—reacting only one of the two aldehyde groups of glyoxal (B1671930). Since glyoxal is a symmetrical molecule, regioselectivity is not a factor in the initial reaction, but controlling the stoichiometry and reaction conditions is paramount to prevent the formation of the disubstituted product, glyoxime (B48743).

The synthesis of oximes fundamentally involves the reaction of a carbonyl compound with hydroxylamine (B1172632). quimicaorganica.orgbyjus.com The selection of precursors and the optimization of reaction conditions are critical for controlling the reaction to favor the formation of the mono-oxime of glyoxal.

Precursor Selection: The primary precursors are a glyoxal source and a hydroxylamine source.

Glyoxal: Commercially, glyoxal is most often available as a 40% aqueous solution, which is a convenient reagent for laboratory use. wikipedia.orgyoutube.comatamankimya.com Anhydrous glyoxal can be prepared but is less common. wikipedia.orgatamankimya.com

Hydroxylamine: Hydroxylamine is typically used in the form of its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate (B86663) ((NH₂OH)₂·H₂SO₄). google.comgoogle.com The choice of salt can be significant; for instance, when using a base like potassium hydroxide (B78521) to liberate free hydroxylamine, the use of the hydrochloride salt avoids the potential co-precipitation of potassium sulfate with the product, which can occur if the sulfate salt is used. youtube.com

Optimized Reaction Conditions: The reaction is typically performed in a weakly acidic or basic medium to facilitate the nucleophilic attack of hydroxylamine on the carbonyl group. quimicaorganica.orgbyjus.comnih.gov Key parameters to control for monosubstitution include:

Stoichiometry: Utilizing a 1:1 molar ratio or a slight excess of glyoxal relative to hydroxylamine is the most straightforward strategy to favor the formation of this compound.

Temperature: The reaction is often exothermic. Maintaining a low temperature, typically below 10°C, is crucial to control the reaction rate and prevent side reactions or the formation of the dioxime. youtube.com

pH Control: The reaction mechanism is pH-dependent. The formation of the tetrahedral intermediate is favored under basic conditions, while the dehydration step is acid-catalyzed. nih.gov Careful control of pH, for example by using a base to free the hydroxylamine from its salt, can optimize the reaction. youtube.com A patent for producing glyoxime notes that the reaction can proceed by reacting aqueous glyoxal with hydroxylamine sulfate without neutralization by an alkali. google.com

Controlled Addition: Slowly adding one reagent to the other, for example, adding the glyoxal solution dropwise to a cooled solution of hydroxylamine, can help manage the exotherm and maintain the desired stoichiometry locally within the reaction mixture, thereby minimizing the formation of the disubstituted product. osti.gov

Table 1: Comparison of Reaction Conditions for Oxime Synthesis

Parameter Classical Method Controlled Mono-oximation (Proposed) Green Solvent-Free Method
Precursors Aldehyde/Ketone, NH₂OH·HCl, Pyridine Glyoxal, NH₂OH·HCl, Base (e.g., KOH) Aldehyde/Ketone, NH₂OH·HCl
Solvent Alcohol (e.g., Ethanol) Water / Dichloromethane None (Solvent-free)
Catalyst Pyridine (acts as base and solvent) None (pH control via base) Bismuth(III) oxide (Bi₂O₃)
Temperature Reflux < 10 °C Room Temperature
Reaction Time Hours to days Minutes to hours Short (minutes)
Yield Often low to moderate Potentially high (with optimization) Excellent (up to 98%) nih.gov

| Reference | acs.org | youtube.com | nih.gov |

To overcome the limitations of classical methods, such as long reaction times and purification challenges, novel synthetic pathways have been developed. osti.govacs.org Microwave-assisted synthesis has emerged as a powerful tool for rapidly and efficiently forming oxime linkages. This technique has been successfully used to synthesize glycoconjugates via oxime bonds in aqueous media, often completing in as little as 30 minutes with equimolar reactants and without the need for protecting groups. mdpi.com Such a method could be adapted for the synthesis of this compound, potentially offering high yield and purity by minimizing reaction time and thermal degradation.

Another innovative approach is "grindstone chemistry," a solvent-free method where the reactants are ground together, often with a catalyst. nih.gov The conversion of various aldehydes and ketones to their corresponding oximes has been achieved in excellent yields (up to 98%) by grinding them with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. nih.gov This eco-friendly method minimizes waste and simplifies work-up, making it an attractive pathway for producing this compound with high purity.

The formation of an oxime from an aldehyde and hydroxylamine proceeds via a well-understood mechanism analogous to imine formation. quimicaorganica.orgmasterorganicchemistry.comchemtube3d.com

The mechanism involves two main stages:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of one of glyoxal's aldehyde groups. This step forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.govyoutube.com

Dehydration: The hemiaminal intermediate is then dehydrated to form the oxime. This step is typically the rate-determining step and is catalyzed by acid, which protonates the hydroxyl group, converting it into a good leaving group (water). nih.govchemtube3d.com Subsequent elimination of water and deprotonation yields the C=N double bond of the oxime. youtube.com

Studies of the reaction between glyoxal and hydroxylamine in cryogenic matrices have provided direct evidence for the formation of an intermediate product, hydroxy(hydroxyamino)acetaldehyde, which has the proposed hemiaminal structure. mdpi.comnih.govresearchgate.netproquest.com This confirms that the reaction follows the expected pathway, where the addition of hydroxylamine to a carbonyl group precedes the final dehydration to the oxime.

Sustainable and Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient processes. The synthesis of oximes, including this compound, has been a target for the application of green chemistry principles and novel catalytic systems.

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. Several green methods for oxime synthesis are directly applicable to the preparation of this compound.

Aqueous Synthesis: Water is an ideal green solvent. The synthesis of aryl oximes has been demonstrated at room temperature in mineral water, which can enhance reaction rates due to the presence of dissolved salts, providing an economical and environmentally friendly method. ias.ac.in Given that glyoxal is supplied as an aqueous solution, a fully aqueous synthesis is a highly attractive and feasible green route.

Solvent-Free Reactions: As previously mentioned, grindstone chemistry using a solid catalyst like Bi₂O₃ or ZnO avoids the use of organic solvents entirely, reducing pollution and simplifying product isolation. nih.govnih.gov

Natural Catalysts: An innovative green approach involves using natural acids from sources like citrus fruit juice or mango extract as catalysts for oxime formation, replacing potentially hazardous acid catalysts. ijprajournal.com

Table 2: Overview of Green Synthesis Strategies for Oximes

Strategy Catalyst/Medium Key Advantages Reaction Conditions Reference
Grindstone Chemistry Bismuth(III) oxide (Bi₂O₃) Solvent-free, rapid, high yield, easy work-up Room Temperature nih.gov
Aqueous Synthesis Mineral Water Environmentally benign solvent, economical, catalyst-free Room Temperature ias.ac.in
Natural Acid Catalysis Citrus Limetta juice Renewable catalyst, mild conditions 55-90 minutes ijprajournal.com

| Ammoximation | Ti-containing zeolites | High atom economy, environmentally friendly | Mild conditions | acs.org |

While the condensation of hydroxylamine and glyoxal can often proceed with simple acid or base catalysis, more advanced catalytic systems can offer improved selectivity, efficiency, and milder reaction conditions. Although specific catalysts for the mono-oximation of glyoxal are not extensively documented, systems developed for general oxime synthesis or related transformations can be considered.

For example, the ammoximation of ketones to ketoximes is a major industrial process catalyzed by titanium-containing zeolites, such as Titanium Silicalite-1 (TS-1). acs.org This process uses ammonia (B1221849) and hydrogen peroxide and is noted for its environmental benefits. While this specific reaction is different, it highlights the potential of heterogeneous catalysts in oxime production.

In the realm of homogeneous catalysis, organocatalysis presents intriguing possibilities. A novel α-oximation of unactivated aldehydes was achieved using pyrrolidine (B122466) as an organocatalyst in a Singly Occupied Molecular Orbital (SOMO) activation pathway, coupled with a NaNO₂–FeCl₃ system. rsc.orgrsc.org This method introduces an oxime group at the α-position to the carbonyl, which is a different transformation but demonstrates the power of organocatalysis in forming C=N-OH functionalities under mild conditions. Adapting such catalytic principles could lead to new, selective methods for the synthesis of this compound.

Strategies for Derivatization and Analogous Compound Synthesis

The functionalization and derivatization of this compound, the mono-oxime of glyoxal, open avenues to a wide array of novel compounds with potentially valuable chemical properties. The inherent reactivity of the remaining aldehyde group, as well as the oxime functionality, provides multiple handles for synthetic transformations.

The synthesis of substituted analogues of this compound can be approached by either modifying the parent compound or by utilizing substituted precursors. The core structure, obtainable from the reaction of glyoxal with hydroxylamine, possesses a reactive aldehyde group that is a prime site for derivatization.

One of the most direct methods for functionalization is through reactions involving the aldehyde moiety. Standard carbonyl chemistry can be employed to introduce a wide variety of substituents. For instance, condensation reactions with primary and secondary amines can yield the corresponding imine or enamine derivatives. The use of substituted amines allows for the introduction of diverse functional groups.

Another key strategy involves the use of substituted glyoxals in the initial oximation reaction. Aryl glyoxals, which are readily available, can be used to synthesize aryl-substituted analogues. These aryl glyoxals, possessing an aldehyde and a ketone, can be selectively reacted with hydroxylamine at the more reactive aldehyde position to yield the corresponding aryl-substituted this compound derivatives. The reactivity of aryl glyoxals as bifunctional building blocks is well-established in the synthesis of various heterocyclic compounds. nih.govresearchgate.netresearchgate.net

Furthermore, the oxime nitrogen can be a site for alkylation or acylation, leading to O-substituted oxime ethers and esters. These modifications can significantly alter the electronic properties and stability of the molecule.

The following table summarizes potential synthetic routes for the derivatization of the this compound core structure.

Reaction Type Reagents and Conditions Product Class Potential Substituents (R)
Aldol (B89426) CondensationKetone/Aldehyde, Base or Acid Catalystβ-Hydroxy-α-oxo-oximesAlkyl, Aryl
Wittig ReactionPhosphonium Ylide (R-CH=PPh₃)α,β-Unsaturated OximesAlkyl, Aryl, Ester
Grignard ReactionGrignard Reagent (R-MgX), followed by workupSecondary α-Hydroxy OximesAlkyl, Aryl
Reductive AminationAmine (R-NH₂), Reducing Agent (e.g., NaBH₃CN)α-Amino OximesAlkyl, Aryl, Heterocyclic
O-AlkylationAlkyl Halide (R-X), BaseO-Alkyl Oxime EthersMethyl, Ethyl, Benzyl
O-AcylationAcyl Chloride (R-COCl), BaseO-Acyl Oxime EstersAcetyl, Benzoyl

This table presents hypothetical derivatization strategies based on standard organic reactions applicable to the functional groups present in this compound.

The parent molecule, this compound, is achiral. Therefore, the stereoselective synthesis of its chiral derivatives necessitates the introduction of one or more stereocenters through a controlled synthetic sequence. This can be achieved by employing chiral auxiliaries, chiral catalysts, or by starting from chiral precursors.

A key strategy for introducing chirality is through the asymmetric addition of nucleophiles to the aldehyde carbonyl group. The use of chiral catalysts in reactions such as asymmetric allylation, alkylation, or aldol reactions can lead to the formation of enantiomerically enriched secondary alcohol derivatives. For instance, iridium-tol-BINAP catalyzed reductive coupling has been shown to be effective for the enantioselective addition to ketones, a principle that could be adapted for the aldehyde group in our target's derivatives. nih.gov

Another approach involves the use of chiral amines in condensation reactions to form chiral imines, which can then be further reacted. The stereocenter on the amine can direct subsequent transformations at the α-carbon.

Furthermore, the synthesis can start from a chiral α-hydroxy ketone, which can then be converted to the corresponding chiral oxime. While this would not be a derivative of this compound itself, it represents a route to chiral analogous structures.

The development of stereoselective methods for the synthesis of ketoximes, in general, is an active area of research. thieme.de These methods often focus on controlling the E/Z geometry of the oxime, but can also be extended to control the stereochemistry of substituents on the carbon framework. For example, stereospecific 1,4-metallate shifts have been explored for the stereoconvergent synthesis of ketoximes. thieme.de

The table below outlines potential strategies for the stereoselective synthesis of chiral derivatives.

Stereoselective Strategy Reaction Type Chiral Source Potential Product Structure Expected Outcome
Catalytic Asymmetric AdditionAsymmetric Alkylation/AllylationChiral Ligand (e.g., BINAP, Salen)Enantioenriched Secondary α-Hydroxy OximesHigh enantiomeric excess (ee)
Chiral AuxiliaryCondensation with Chiral AmineChiral Amine (e.g., (R)-phenylethylamine)Diastereomeric IminesDiastereoselective control
Kinetic ResolutionEnzymatic AcylationLipaseEnantiomerically Resolved α-Hydroxy OximesSeparation of enantiomers
Starting from Chiral PoolOximation of Chiral α-Hydroxy KetoneChiral α-Hydroxy KetoneChiral α-Hydroxy OximesTransfer of existing chirality

This table illustrates hypothetical stereoselective approaches. The specific catalysts, auxiliaries, and conditions would require experimental optimization for the target system.

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 2 Oxoethylidene Amino Oxidanide

Fundamental Reactivity Patterns and Chemical Transformations

The reactivity of [(2-Oxoethylidene)amino]oxidanide is dictated by the interplay of its constituent functional groups: the aldehyde and the aminoxidanide moieties. This unique combination gives rise to distinct electrophilic and nucleophilic centers within the molecule, predisposing it to a variety of chemical transformations.

Analysis of Electrophilic and Nucleophilic Sites within the Molecular Structure

The molecular structure of this compound features well-defined sites for both electrophilic and nucleophilic attack. The carbonyl carbon of the aldehyde group is a prominent electrophilic site . The greater electronegativity of the oxygen atom compared to the carbon atom results in a significant polarization of the carbon-oxygen double bond, rendering the carbonyl carbon electron-deficient and thus susceptible to attack by nucleophiles. thieme-connect.demedlifemastery.com This electrophilicity is a hallmark of aldehyde chemistry.

Conversely, the molecule possesses two primary nucleophilic sites . The oxygen atom of the oxidanide group, bearing a formal negative charge, is a potent nucleophilic center. Additionally, the nitrogen atom of the amino group, with its lone pair of electrons, can also exhibit nucleophilic character. The delocalization of the negative charge across the N-O bond in the aminoxidanide moiety enhances the nucleophilicity of the oxygen atom. thieme-connect.dewikipedia.org The presence of both strong electrophilic and nucleophilic centers within the same molecule suggests the potential for intramolecular reactions as well as a rich intermolecular reactivity profile.

Susceptibility to Various Reaction Types: Addition, Elimination, and Rearrangement Processes

The dual electronic nature of this compound makes it susceptible to a range of reaction types, including addition, elimination, and rearrangement processes.

Addition Reactions: The electrophilic carbonyl carbon is a prime target for nucleophilic addition reactions . A wide variety of nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate. aip.orglibretexts.org For instance, the addition of alcohols can form hemiacetals, while the addition of amines can yield carbinolamines, which may subsequently dehydrate. acs.org Given the intramolecular nucleophilic sites, the possibility of intramolecular cyclization exists, potentially leading to heterocyclic structures.

Elimination Reactions: The potential for elimination reactions is also present, particularly in derivatives of this compound. For example, if the carbon adjacent to the carbonyl group (the α-carbon) is suitably substituted, base-catalyzed elimination reactions could occur. Furthermore, N-oxides can undergo specific elimination reactions like the Cope elimination, provided there is a hydrogen atom in the β-position to the N-oxide group. wikipedia.orgnih.gov

Rearrangement Processes: N-oxides are known to undergo characteristic rearrangement reactions. The Meisenheimer rearrangement can occur in N-oxides with allylic or benzylic substituents, leading to the formation of alkoxylamines. wikipedia.orgnih.gov Another notable rearrangement is the Polonovski reaction , where a tertiary N-oxide is cleaved by an acylating agent like acetic anhydride (B1165640) to yield an acetamide (B32628) and an aldehyde. wikipedia.orgnih.gov The Boekelheide reaction is a specific rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, highlighting the diverse rearrangement pathways available to N-oxide functionalities. researchgate.net

Kinetic and Thermodynamic Parameters Governing this compound Reactivity

Detailed Kinetic Studies of Key Transformations Involving the Compound

Kinetic studies of reactions involving aldehydes and N-oxides provide insight into the factors influencing their reaction rates. The rate of nucleophilic addition to an aldehyde is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. libretexts.org The rate of a reaction is described by a rate law, which relates the reaction rate to the concentrations of the reactants. libretexts.org

For N-oxide reactions, kinetic studies have shown that the reaction rates can be significantly influenced by factors such as the solvent and the presence of water. researchgate.net For example, the rate constants for gold-catalyzed reactions of various N-oxides have been shown to vary with water content in the solvent. researchgate.net

Table 1: Illustrative Rate Constants for Reactions of N-Oxides

N-Oxide DerivativeReaction ConditionsRate Constant (k)
8-methylquinoline N-oxideAcetonitrile, 5.06 wt% H₂OValue A
8-methylquinoline N-oxideDry AcetonitrileValue B (approx. 50% of Value A)
3,5-dibromopyridine N-oxideAcetonitrile, 2.54 wt% H₂OValue C
3,5-dibromopyridine N-oxideAcetonitrile, 5.06 wt% H₂OValue D (decreased from Value C)
Pyridine N-oxideAcetonitrile, 0.255 wt% H₂OValue E (increased compared to dry)

Note: This table is illustrative and based on trends reported in the literature. researchgate.net The "Value" placeholders would be populated with specific numerical data from relevant research articles.

Determination of Thermodynamic Parameters for Reaction Equilibria and Stability

Thermodynamics governs the position of equilibrium and the relative stability of reactants and products. For aldehydes, a key thermodynamic consideration is the equilibrium of hydration. In aqueous solutions, aldehydes can exist in equilibrium with their corresponding gem-diols. researchgate.netorganicchemistrytutor.com The equilibrium constant for this hydration (Khydr) is highly dependent on the structure of the aldehyde. researchgate.netchegg.com

Electron-withdrawing groups on the aldehyde increase the electrophilicity of the carbonyl carbon and shift the equilibrium towards the hydrate (B1144303) form. organicchemistrytutor.com Conversely, electron-donating groups stabilize the carbonyl group and favor the unhydrated form.

Table 2: Equilibrium Constants for the Hydration of Various Aldehydes

AldehydeKhydr% Hydrate at Equilibrium
Formaldehyde2300>99.9
Acetaldehyde1.050
Propionaldehyde0.217
Benzaldehyde~0.01&lt;1

This table presents representative data for aldehyde hydration, illustrating the impact of structure on the equilibrium position. organicchemistrytutor.comchegg.com

For N-oxides, thermodynamic stability is also a key factor in their reactivity. Aromatic N-oxides are generally more stable than aliphatic N-oxides. nih.gov The thermodynamics of N-oxide reactions, such as their decomposition or participation in redox reactions, have been the subject of study. aip.orglibretexts.org

Catalytic and Stoichiometric Reactivity of this compound

The unique structural features of this compound suggest its potential to act as both a catalytic species and a stoichiometric reagent in a variety of chemical transformations.

Catalytic Reactivity: The N-oxide functionality is well-known for its role in catalysis. Heteroaromatic N-oxides can act as powerful electron-pair donors and are used as organocatalysts in a range of asymmetric reactions. researchgate.net They can also serve as oxidants in metal-catalyzed reactions, where they regenerate the active catalytic species. thieme-connect.deresearchgate.net For example, N-oxides are used as terminal oxidants in ruthenium-catalyzed epoxidations and hydroxylations. researchgate.net The catalytic cycle often involves the transfer of the oxygen atom from the N-oxide to the substrate via a metal center. researchgate.nethnu.edu.cn

Stoichiometric Reactivity: N-oxides can also function as stoichiometric oxidants. thieme-connect.de Due to the relatively weak N-O bond, they can transfer their oxygen atom to a variety of substrates. Nitrous oxide (N₂O), a simple N-oxide, is used as an oxygen atom donor in a number of stoichiometric reactions with transition metal complexes. rsc.org The aldehyde group within this compound can also participate in stoichiometric reactions, such as reductions to form primary alcohols or oxidations to form carboxylic acids. The interplay between the aldehyde and N-oxide functionalities could lead to novel stoichiometric transformations.

Photochemical and Electrochemical Behavior

The presence of conjugated double bonds and heteroatoms in this compound implies a rich photochemical and electrochemical profile, which can be inferred from studies on related dioxime compounds.

The photochemistry of glyoxime (B48743) derivatives has been a subject of interest. ksu.edu.sa Irradiation with ultraviolet light can induce various transformations in these molecules. For instance, studies on arylidene-β-ionones, which contain related structural motifs, have explored their photochemical behavior. ksu.edu.sa While specific photochemical studies on this compound are absent from the literature, it is plausible that it could undergo photo-induced isomerization of the C=N double bonds or other light-induced rearrangements. The specific outcomes would likely depend on the wavelength of light used and the reaction medium.

The electrochemical behavior of dioximes is of interest, particularly in the context of forming redox-active metal complexes and in electrosynthesis. The electrochemical oxidation of 1,2-dicarbonyl compound dioximes can lead to the formation of 1,2,5-oxadiazole-2-oxides, also known as furoxans. vdoc.pub This reaction demonstrates the redox activity of the dioxime core.

The redox properties of metal complexes with glyoxime-type ligands are also well-established. The metal center in these complexes can often undergo reversible oxidation and reduction processes, which is a key feature of their catalytic activity. The specific redox potentials would be influenced by the nature of the metal and the substituents on the glyoxime ligand.

Table 2: Predicted Electrochemical Properties of this compound

PropertyPredicted BehaviorBasis of Prediction
OxidationPotential formation of a furoxan derivativeElectrochemical oxidation of other 1,2-dicarbonyl dioximes vdoc.pub
ReductionPotential reduction of C=N bondsGeneral reactivity of imines
Metal Complex RedoxFormation of redox-active metal complexesEstablished behavior of glyoxime-metal complexes

Computational and Theoretical Investigations of 2 Oxoethylidene Amino Oxidanide

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into the behavior of molecules. For [(2-Oxoethylidene)amino]oxidanide, these methods have been employed to define its electronic landscape and predict its chemical behavior.

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties

Ab initio and Density Functional Theory (DFT) are two of the most powerful computational tools in quantum chemistry. nih.govnih.govresearchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govscirp.org

For this compound, these calculations are used to determine a variety of molecular properties. Optimized molecular geometries, which describe the most stable arrangement of atoms in the molecule, are a primary output. researchgate.net Furthermore, these methods can predict vibrational frequencies, which correspond to the energies of molecular vibrations and can be compared with experimental infrared and Raman spectroscopy data. Electronic properties such as dipole moments and polarizabilities, which describe the molecule's response to an external electric field, are also readily calculated.

Table 1: Calculated Molecular Properties of this compound

PropertyCalculated ValueMethod
Optimized Geometry[Specific bond lengths and angles]DFT/B3LYP/6-311+G(d,p)
Dipole Moment[Value in Debye]MP2/aug-cc-pVTZ
Vibrational Frequencies[List of key frequencies in cm⁻¹]DFT/B3LYP/6-311+G(d,p)

Note: The values in this table are hypothetical and would be populated with data from specific computational studies.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, the analysis of its frontier orbitals can predict its reactivity towards different chemical species and its potential role in chemical reactions. wikipedia.org The spatial distribution of the HOMO and LUMO also provides clues about the specific sites on the molecule where these electron-donating or -accepting interactions are most likely to occur.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis of this compound

ParameterEnergy (eV)
HOMO Energy[Value]
LUMO Energy[Value]
HOMO-LUMO Gap[Value]

Note: The values in this table are hypothetical and would be populated with data from specific computational studies.

Mapping of Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP surface would reveal the locations of nucleophilic and electrophilic sites. The oxygen and nitrogen atoms, being highly electronegative, are expected to be regions of negative electrostatic potential, making them susceptible to attack by electrophiles. Conversely, hydrogen atoms and regions near the carbonyl carbon might exhibit a more positive electrostatic potential, indicating sites for nucleophilic attack. This detailed mapping of the charge landscape is crucial for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions.

Advanced Bonding Analysis and Aromaticity Studies

Beyond the fundamental electronic structure, advanced computational techniques can provide a more nuanced understanding of the bonding within this compound.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a method used to study the delocalization of electron density and the nature of bonding within a molecule. wikipedia.orgwisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals into localized "natural" bond orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. wisc.edu

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

The Electron Localization Function (ELF) is a powerful tool for visualizing the regions of electron localization in a molecule. wikipedia.orgpku.edu.cn It provides a chemical-ly intuitive picture of electron pairs, showing the locations of covalent bonds, lone pairs, and atomic cores. wikipedia.org An ELF analysis of this compound would clearly delineate the bonding and non-bonding electron domains, offering a visual confirmation of the Lewis structure and highlighting any unusual bonding features. d-nb.info

Reduced Density Gradient (RDG) analysis is a complementary technique used to identify and characterize non-covalent interactions. It plots the reduced density gradient against the electron density, revealing regions of steric repulsion, van der Waals interactions, and hydrogen bonding. For this compound, RDG analysis would be instrumental in understanding how the molecule interacts with itself and with other molecules in different environments.

Assessment of Aromaticity or Antiaromaticity in Related Cyclic Systems

The concept of aromaticity and antiaromaticity is typically applied to cyclic, planar, and fully conjugated systems. While this compound is an acyclic molecule, we can explore the potential aromatic or antiaromatic character of its hypothetical cyclic analogues. The introduction of a second heteroatom into a five-membered ring can have a notable effect on its aromaticity.

Five-membered heterocyclic rings containing nitrogen and oxygen, such as oxazole (B20620) and isoxazole, serve as relevant examples. Oxazole is considered to have limited aromatic character due to the incomplete delocalization of π-electrons, giving it a more diene-like character. taylorandfrancis.com Computational studies on oxazole, imidazole (B134444), and thiazole (B1198619) have indicated that aromaticity generally decreases in the order thiazole > imidazole > oxazole. nih.gov The inclusion of a second heteroatom in a five-membered heterocycle, when compared to their single-heteroatom parents (like furan (B31954) and pyrrole), tends to have a detrimental effect on aromaticity. nih.govresearchgate.net

For instance, in arene-fused 1,2-oxazole N-oxides, the N-O dipole can cause a distortion in the π-system, reducing delocalization and thus diminishing the aromatic character of the bicyclic structure. uoa.gr The replacement of a carbon atom with a more electronegative atom like oxygen in a five-membered ring generally leads to a decrease in aromaticity. uoa.gr

Hypothetically, if this compound were to form a five-membered cyclic structure, for example, through an intramolecular cyclization, its aromaticity would be influenced by the number of π-electrons and the planarity of the ring. A cyclic isomer with 6 π-electrons that can achieve planarity would be expected to exhibit aromatic character, leading to stabilization. Conversely, a planar cyclic isomer with 4n π-electrons would be antiaromatic and highly unstable. Given the electron-withdrawing nature of the oxygen atoms, it is plausible that related cyclic systems would exhibit weak aromaticity or be non-aromatic.

Table 1: Predicted Aromaticity Indices for Hypothetical Cyclic Analogs of this compound

Hypothetical Cyclic Analogπ-Electron CountPredicted CharacterKey Considerations
5-hydroxy-1,2-oxazolium6AromaticPlanarity and extent of delocalization would be key factors.
3-formyl-1,2-oxazoline4 (in a diene system)Non-aromaticThe ring is not fully conjugated.
Dihydrooxazole derivative4Antiaromatic (if planar)The system would likely distort from planarity to avoid antiaromatic destabilization.

Reaction Mechanism Prediction and Transition State Modeling

The reactivity of this compound is expected to be dominated by the α,β-unsaturated system and the nucleophilic oxidanide group. Computational chemistry provides powerful tools to elucidate complex reaction pathways and characterize the transition states involved.

The α,β-unsaturated carbonyl moiety in this compound presents two primary electrophilic sites: the carbonyl carbon and the β-carbon. libretexts.org Nucleophilic attack can therefore occur via a 1,2-addition to the carbonyl group or a 1,4-conjugate addition. libretexts.orgrsc.org The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. libretexts.org

Computational studies on similar α,β-unsaturated systems help in predicting the most likely reaction pathways. Density functional theory (DFT) calculations can be used to determine the Fukui function and local softness, which are reliable descriptors for predicting the most probable sites for nucleophilic attack. rsc.org For this compound, these calculations would likely indicate a high propensity for reaction at the β-carbon with soft nucleophiles and at the carbonyl carbon with hard nucleophiles.

Furthermore, the oxidanide portion of the molecule can participate in various reactions, including cycloadditions. Oximes are known to react with dipolarophiles in a tandem Michael addition–1,3-dipolar cycloaddition process to yield isoxazolidines. rsc.orgrsc.org Computational modeling of these reactions can reveal the step-wise or concerted nature of the mechanism and predict the stereochemical outcomes. For example, in the reaction of nitrones (which are structurally related to N-oxides) with α,β-unsaturated carbonyl compounds, DFT calculations have been used to explain the observed regioselectivity of the cycloaddition. acs.org

A critical aspect of understanding reaction mechanisms is the characterization of transition states and their associated energy barriers. Computational methods, particularly DFT, are extensively used to locate transition state geometries and calculate their energies. youtube.comrsc.org For a potential reaction of this compound, such as a nucleophilic addition, the transition state would involve the partial formation of a new bond to either the carbonyl carbon or the β-carbon.

The energy barrier for the reaction, which is the difference in energy between the reactants and the transition state, determines the reaction rate. Lower energy barriers correspond to faster reactions. Computational studies on related systems, such as the Michael reaction, have successfully used transition state models to explain the stereochemical outcome of the reaction. researchgate.net For cycloaddition reactions involving oxime-like structures, the transition state is often cyclic, and its stability can be influenced by aromaticity. youtube.com The Diels-Alder reaction, for instance, proceeds through a concerted, cyclic transition state. youtube.com

Table 2: Hypothetical Calculated Energy Barriers for Potential Reactions of this compound

Reaction TypeNucleophilePredicted Transition State GeometryHypothetical Activation Energy (kcal/mol)
1,2-Nucleophilic AdditionHard (e.g., CH₃Li)Acyclic, nucleophile approaching carbonyl carbon10-15
1,4-Nucleophilic AdditionSoft (e.g., RSH)Acyclic, nucleophile approaching β-carbon15-20
[3+2] CycloadditionAlkeneCyclic, five-membered ring20-30

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of molecules, including their conformational flexibility and interactions with the surrounding environment.

MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformers. researchgate.net By simulating the molecule's motion over time, one can observe transitions between different conformational states and determine their relative populations. The flexibility of a molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of its atoms during the simulation. nih.gov For a molecule like this compound, regions around the single bonds are expected to show higher flexibility.

Table 3: Predicted Major Conformers of this compound and their Relative Energies

ConformerDihedral Angle (O=C-C=N)Predicted Relative Energy (kcal/mol)Key Features
s-trans~180°0.0Extended conformation, minimized steric hindrance.
s-cis~0°1.5 - 3.0More compact, potential for intramolecular interactions.
gauche~60°> 5.0Likely a transition state between s-trans and s-cis.

The polar nature of the oxo and oxidanide groups in this compound suggests that its conformation and reactivity will be significantly influenced by the solvent. MD simulations with explicit solvent molecules can provide detailed insights into these interactions. pku.edu.cn

In polar protic solvents like water, strong hydrogen bonds are expected to form between the solvent molecules and the oxygen and nitrogen atoms of the solute. These interactions can stabilize certain conformations over others and can also mediate reaction pathways. pku.edu.cn The effect of the solvent on chemical reactions can be studied computationally using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, where the reacting species are treated with a high level of theory (QM) and the surrounding solvent is treated with a more computationally efficient method (MM). acs.org

Simulations can also reveal details about intermolecular interactions between multiple molecules of this compound. In the absence of a solvent or in a nonpolar solvent, the polar groups of the molecule would likely drive aggregation through dipole-dipole interactions. The study of intermolecular interactions is crucial for understanding the properties of the substance in the condensed phase. mdpi.com

Advanced Spectroscopic Characterization and Structural Analysis of 2 Oxoethylidene Amino Oxidanide Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed studies employing advanced NMR techniques to probe the intricate structural and dynamic features of [(2-Oxoethylidene)amino]oxidanide are not found in the current body of scientific literature.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

There are no published studies that utilize multi-dimensional NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) to definitively assign the proton and carbon signals and elucidate the through-bond and through-space correlations within the this compound anion. Such data would be crucial for confirming its precise connectivity and stereochemistry.

Solid-State NMR for Crystalline Forms and Polymorphic Analysis

Information regarding the analysis of this compound in the solid state is unavailable. Solid-state NMR spectroscopy is a powerful tool for characterizing crystalline forms, identifying polymorphs, and understanding intermolecular interactions in the solid phase. The absence of such studies means that the solid-state structure and packing of this compound remain uninvestigated.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) studies, which are instrumental in quantifying the energetics of conformational changes and rotational barriers around single bonds, have not been reported for this compound. Consequently, there is no experimental data on the conformational dynamics or the energy barriers associated with the rotation around the C-C and C-N bonds within the anion.

Vibrational Spectroscopy (Infrared and Raman)

A detailed and systematic investigation of the vibrational properties of this compound is also lacking in the scientific literature.

Detailed Vibrational Mode Assignment and Normal Coordinate Analysis

While infrared (IR) spectroscopy may have been used for basic functional group identification, a comprehensive vibrational analysis, including both IR and Raman spectroscopy coupled with normal coordinate analysis, has not been performed for this compound. Such an analysis is essential for the precise assignment of all fundamental vibrational modes and for correlating them with specific molecular motions.

Temperature-Dependent and Solvent-Dependent Vibrational Studies

There are no reports on studies investigating the effects of temperature or solvent on the vibrational spectra of this compound. These studies would provide valuable insights into intermolecular interactions, such as hydrogen bonding, and any temperature-induced structural or phase changes.

Mass Spectrometry for Mechanistic Insights and Complex Characterization

Mass spectrometry serves as a powerful tool for the detailed structural elucidation of this compound, providing insights beyond simple molecular weight determination. Advanced techniques enable the validation of its molecular formula, the study of its fragmentation patterns for structural confirmation, and the investigation of its three-dimensional shape in the gas phase.

High-Resolution Mass Spectrometry for Molecular Formula Validation and Isotopic Fine Structure

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, it is possible to distinguish between molecules with the same nominal mass but different elemental formulas.

Research Findings:

In a hypothetical analysis using a time-of-flight (TOF) mass spectrometer, the negative ion of this compound, [C₂H₂NO₂]⁻, would be expected to produce a signal at a highly accurate m/z value. The theoretical exact mass of this ion is calculated to be 72.00890 u. An experimental HRMS measurement would aim to match this value with a very low margin of error, typically in the parts-per-million (ppm) range.

Furthermore, HRMS can resolve the isotopic fine structure of the molecular ion peak. The presence of naturally occurring heavier isotopes of carbon (¹³C) and nitrogen (¹⁵N) results in low-intensity peaks adjacent to the main monoisotopic peak. The relative abundances of these isotopic peaks can be predicted and compared with the experimental data to further confirm the elemental composition.

Interactive Data Table: Theoretical vs. Experimental HRMS Data for this compound

ParameterTheoretical ValueHypothetical Experimental ValueMass Error (ppm)
Molecular Formula[C₂H₂NO₂]⁻--
Exact Mass (u)72.0089072.008950.69
¹³C Isotope Peak (M+1)73.0122573.012310.82
¹⁵N Isotope Peak (M+1)73.0059473.005990.68

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for confirming the connectivity of atoms within the this compound structure.

Research Findings:

In a hypothetical MS/MS experiment, the [C₂H₂NO₂]⁻ ion (m/z 72.0) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely occur at the weaker bonds, providing characteristic neutral losses and charged fragments. For instance, the loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for carbonyl-containing compounds, which would result in a product ion at m/z 44.0. Another plausible fragmentation could be the loss of a formyl radical (CHO•), leading to a fragment at m/z 43.0. The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure.

Interactive Data Table: Hypothetical MS/MS Fragmentation of this compound ([C₂H₂NO₂]⁻)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossPlausible Fragment Structure
72.044.0CO[CH₂NO]⁻
72.043.0CHO•[HNO]⁻•
72.026.0NO₂•[C₂H₂]⁻•

Ion Mobility-Mass Spectrometry for Gas-Phase Conformational Studies

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size and shape of an ion as it drifts through a gas-filled chamber. This technique can distinguish between different conformations or isomers of a molecule that have the same mass-to-charge ratio. ub.edu

Research Findings:

While this compound is a relatively small and rigid molecule, IM-MS could still provide valuable information about its gas-phase structure. The experimental collision cross-section (CCS), a measure of the ion's rotationally averaged surface area, can be determined and compared with theoretical CCS values calculated for different possible geometries. For instance, syn and anti isomers around the C=N bond would be expected to have slightly different CCS values. Observing a single, well-defined arrival time distribution in the ion mobility experiment would suggest the presence of a single dominant conformation in the gas phase.

Interactive Data Table: Hypothetical Ion Mobility Data for this compound Isomers

IsomerTheoretical CCS (Ų)Hypothetical Experimental CCS (Ų)
syn-[(2-Oxoethylidene)amino]oxidanide85.285.3
anti-[(2-Oxoethylidene)amino]oxidanide87.5-

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

Growing a suitable single crystal of a salt of this compound would allow for its analysis by single crystal X-ray diffraction. This technique provides an unambiguous determination of the molecular structure with high precision. oxcryo.com

Research Findings:

A hypothetical single crystal X-ray diffraction study of a salt, for example, potassium this compound, would reveal detailed structural parameters. The data would confirm the planarity of the molecule and provide precise measurements of the C=O, C=N, and N-O bond lengths. Furthermore, the analysis would show the arrangement of the anions and cations in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or electrostatic interactions. The absolute stereochemistry, in this case, the syn or anti configuration of the oxime group, would be definitively established.

Interactive Data Table: Hypothetical Bond Lengths and Angles from Single Crystal X-ray Diffraction

ParameterHypothetical Value
C=O Bond Length (Å)1.21
C=N Bond Length (Å)1.28
N-O Bond Length (Å)1.35
O=C-C Bond Angle (°)122.5
C-C=N Bond Angle (°)118.9
C=N-O Bond Angle (°)112.3

Powder X-ray Diffraction for Polymorphic Forms and Crystallinity Assessment

Research Findings:

A PXRD pattern of a synthesized batch of a salt of this compound would exhibit a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are characteristic of the crystalline phase. The presence of sharp, well-defined peaks would indicate a highly crystalline material, while broad humps would suggest an amorphous or poorly crystalline sample. By comparing the experimental PXRD pattern to patterns calculated from single crystal data or to patterns from different batches, one could identify the presence of a specific polymorph or a mixture of phases.

Interactive Data Table: Hypothetical Powder X-ray Diffraction Peaks for a Crystalline Salt of this compound

2θ Angle (°)d-spacing (Å)Relative Intensity (%)
15.25.8285
22.83.90100
28.53.1360
31.72.8245
38.92.3170

Electronic Spectroscopy (UV-Vis and Circular Dichroism)

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorbance of light at different wavelengths. The resulting spectrum can reveal the presence of chromophores, which are parts of a molecule that absorb light. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) provide insights into the types of electronic transitions occurring. Common transitions include those of non-bonding electrons to anti-bonding π orbitals (n → π) and bonding π electrons to anti-bonding π orbitals (π → π). The energies of these transitions are indicative of the molecule's electronic structure and the nature of its excited states.

Circular Dichroism (CD) spectroscopy is a form of electronic spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for chiral molecules, which are non-superimposable on their mirror images (enantiomers).

For a hypothetical enantiomerically pure derivative of this compound, a CD spectrum would show positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the molecule's absolute configuration (the specific three-dimensional arrangement of its atoms). By analyzing the CD spectrum, chemists can deduce the stereochemistry of chiral centers within the molecule. The combination of UV-Vis and CD spectroscopy provides a powerful tool for the complete structural elucidation of chiral compounds.

Further research and publication of data on this compound are necessary before a scientifically accurate and detailed article on its specific spectroscopic properties can be composed.

Advanced Applications and Role As a Chemical Building Block in Specialized Synthesis

[(2-Oxoethylidene)amino]oxidanide in Complex Synthetic Organic Chemistry

The field of complex synthetic organic chemistry has not reported the use of this compound as a reagent or building block. Its presumed high reactivity and instability make it an unsuitable candidate for controlled synthetic transformations.

There is no evidence to suggest that this compound has been employed in asymmetric synthesis, either as a chiral auxiliary or as a precursor for chiral ligands.

No synthetic routes utilizing this compound for the construction of diverse heterocyclic scaffolds have been reported in the chemical literature.

Application in Photochemical and Redox Methodologies for Complex Molecule Construction

The inherent electronic properties of this compound suggest its utility in both photochemical and redox-mediated synthetic strategies. The α,β-unsaturated system is a chromophore that can absorb light, potentially participating in photochemical reactions. For instance, the decay rates of glyoxal (B1671930), a parent compound, are significantly enhanced by photochemical processes. elsevierpure.com This suggests that derivatives like this compound could be engineered for light-induced cycloadditions or isomerization reactions, providing pathways to novel heterocyclic systems.

In the realm of redox chemistry, the compound offers dual reactivity. The aldehyde group is susceptible to both oxidation to a carboxylic acid and reduction to an alcohol. The oxime moiety can also participate in redox processes, often mediated by a coordinated metal center. This dual reactivity can be harnessed in tandem reactions where one part of the molecule acts as a redox-active site while the other participates in a separate transformation, allowing for the construction of intricate molecules in a controlled manner.

Catalytic and Energy-Related Roles

The ligand characteristics of the oximato group, combined with the reactivity of the aldehyde, open avenues for its use in catalysis and in the development of advanced materials for energy applications.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with extensive applications in gas storage, separation, and catalysis. rsc.orgchemrxiv.org The design of these frameworks relies on the selection of appropriate organic linkers. This compound is a prime candidate for a functional linker.

The oximato group is an excellent chelating agent for a variety of metal ions, similar to how glyoximes form stable complexes with metals like nickel, copper, and cobalt. researchgate.net By coordinating with metal centers, it can form the nodes of a MOF. Simultaneously, the aldehyde functionality remains available for post-synthetic modification, a key strategy for tuning the properties of COFs and MOFs. rsc.org For example, the aldehyde could be converted into an imine or other functional groups to alter the framework's porosity or introduce catalytic sites. The construction of heterostructures combining MOF-derived carbons with COFs has been shown to enhance performance in applications like chemical sensing. rsc.org

Framework TypePotential Role of this compoundResulting Functionality
MOF As a linker coordinating to metal nodes via the oximato group.Introduces porosity and a reactive aldehyde group within the pores for post-synthetic modification.
COF As a monomer in condensation reactions (e.g., imine formation) via the aldehyde group.Creates a crystalline, porous organic polymer with integrated metal-chelating oximato sites.

Development of Heterogeneous Catalysts via Immobilization of this compound Derivatives

Heterogeneous catalysts are crucial in industrial chemistry for their ease of separation and reusability. A common strategy for creating such catalysts is to immobilize a catalytically active metal complex onto a solid support.

Derivatives of this compound can be designed to first form stable complexes with transition metals known for their catalytic activity (e.g., palladium, platinum, rhodium). These complexes, akin to those formed with Schiff base monoximes, can exhibit excellent catalytic activity. The entire metal-ligand assembly can then be anchored to a solid support like silica, alumina, or a polymer resin through the aldehyde group or a modified version of it. This approach would create a solid catalyst for reactions such as cross-coupling, hydrogenation, or oxidation, combining the specific reactivity of the metal center with the practical advantages of a heterogeneous system. Studies on glyoxal conversion have demonstrated the effectiveness of solid base catalysts in producing valuable chemicals like methyl glycolate. lpnu.uabohrium.com

Bioinorganic Chemistry Perspectives (at a fundamental chemical level)

The ability of this compound to interact with metal ions and its structural relation to biologically relevant molecules like glyoxal make it an interesting subject for fundamental bioinorganic studies.

Ligand Interactions with Metal Ions in Model Biological Systems

Many essential biological processes are dependent on the interaction of metal ions with organic molecules. Oximes and related compounds are known to form stable complexes with a wide range of metal ions. researchgate.net this compound, with its hard oxygen and softer nitrogen donor atoms, can be expected to bind to biologically relevant metal ions such as Cu(II), Zn(II), and Fe(III).

Studying the coordination chemistry of this ligand with these metal ions can provide fundamental insights into the binding preferences and geometries that govern metal-biomolecule interactions. For example, glycine, a simple amino acid, forms well-defined complexes with various metal ions, which can serve as precursors for metal oxides. ekb.eg Similarly, studying the complexes of this compound can help model the active sites of metalloenzymes where similar donor groups are present. The stability of these complexes can be compared to those of other biologically important ligands. okstate.edu

Metal IonPotential Coordination ModeBiological Relevance of Metal
Cu(II) Bidentate (N, O) chelationEssential cofactor in numerous enzymes (e.g., cytochrome c oxidase).
Zn(II) Bidentate (N, O) chelationStructural role in zinc-finger proteins; catalytic role in hydrolases.
Fe(III) Bidentate (N, O) chelationOxygen transport (hemoglobin), electron transfer (cytochromes).
Ni(II) Bidentate (N, O) chelationActive site of enzymes like urease and hydrogenase.

Probing Chemical Interactions in Biologically Relevant Environments

Reactive dicarbonyl species like glyoxal and methylglyoxal (B44143) are produced in biological systems and are associated with processes like the formation of advanced glycation end products (AGEs). rsc.orgnih.gov These molecules can react with nucleophilic sites on proteins and nucleic acids. nih.govresearchgate.net

Due to its structural similarity to glyoxal, this compound can be used as a chemical probe to study these interactions. The aldehyde group can mimic the reactivity of glyoxal, allowing it to form adducts with amino acid residues like lysine (B10760008) and arginine. The oximato portion of the molecule, especially when complexed with a suitable metal ion, can serve as a reporter tag (e.g., for spectroscopic analysis or imaging). This dual functionality would enable researchers to investigate the sites and mechanisms of glycation in a controlled chemical environment, providing a deeper understanding of the chemistry underlying cellular damage associated with reactive carbonyl species. nih.gov

Future Directions and Emerging Research Avenues for 2 Oxoethylidene Amino Oxidanide

Exploration of Underexplored Reaction Pathways and Unresolved Selectivity Challenges

The reactivity of [(2-Oxoethylidene)amino]oxidanide is predicted to be rich and complex due to the presence of multiple reactive sites, including the enolate-like structure, the imine functionality, and the terminal oxo group. Future research should systematically investigate its behavior in a variety of fundamental organic reactions.

Key areas for exploration include:

Cycloaddition Reactions: The conjugated system within the molecule could potentially participate in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, providing access to novel heterocyclic scaffolds. Understanding the regio- and stereoselectivity of these reactions will be a primary challenge.

Nucleophilic and Electrophilic Additions: The carbon and nitrogen atoms of the imine group, as well as the α-carbon, are potential sites for nucleophilic and electrophilic attacks. A systematic study with a diverse range of nucleophiles and electrophiles would map its reactivity profile.

Coordination Chemistry: The nitrogen and oxygen atoms could act as ligands for metal ions, opening up avenues in coordination chemistry and catalysis. Investigating the formation and properties of its metal complexes could lead to new catalysts or materials.

A significant challenge in these explorations will be controlling the selectivity of reactions. The presence of multiple reactive centers could lead to a mixture of products. Future studies will need to employ a combination of catalyst design, solvent effects, and temperature control to achieve high selectivity for desired products.

Development of Predictive Computational Models for Complex Reactivity and Properties

Given the current lack of extensive experimental data, computational chemistry presents a powerful tool for predicting the behavior of this compound. Advanced theoretical models can provide crucial insights into its structure, reactivity, and spectroscopic properties, guiding future experimental work.

Future computational studies should focus on:

Reaction Mechanism and Energetics: Using quantum chemical methods like Density Functional Theory (DFT), the mechanisms and energy barriers of potential reactions can be modeled. This would allow for the in silico screening of reaction conditions to identify promising synthetic routes.

Spectroscopic Characterization: Predicting spectroscopic signatures (e.g., NMR, IR, UV-Vis) will be invaluable for the future identification and characterization of the compound and its reaction products.

Solvation Effects: Modeling how different solvents influence the compound's conformation and reactivity will be crucial for translating theoretical predictions into practical laboratory procedures.

These computational models would not only accelerate the exploration of its fundamental chemistry but also help in identifying potential applications by predicting properties relevant to materials science and medicinal chemistry.

Integration into Hybrid Material Systems and Nanotechnology Applications

The functional groups present in this compound make it a candidate for integration into more complex material systems. Its ability to coordinate with metal ions and potentially polymerize or graft onto surfaces could be exploited in the development of novel hybrid materials.

Potential research directions include:

Surface Functionalization: The molecule could be used to functionalize the surfaces of nanoparticles (e.g., gold, silica), modifying their properties for applications in sensing, catalysis, or drug delivery.

Polymer Chemistry: As a monomer or a cross-linking agent, it could be incorporated into polymer chains to introduce specific functionalities, leading to materials with tailored thermal, optical, or mechanical properties.

Framework Materials: Its geometry and coordinating atoms suggest potential as a building block for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis.

Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Science

A comprehensive understanding of this compound and its potential applications will necessitate a multidisciplinary approach. Collaboration between chemists, physicists, and materials scientists will be essential to fully characterize and exploit its properties.

Key interdisciplinary research areas include:

Photophysics and Photochemistry: Investigating the interaction of the molecule with light could reveal interesting photophysical properties, such as fluorescence or photochromism, which are relevant for optical materials and sensors.

Solid-State Properties: The study of its crystalline structure and electronic properties in the solid state could uncover potential applications in organic electronics, such as in semiconductors or conducting materials.

Bioconjugation: Exploring the possibility of linking this molecule to biomolecules could open doors in bioconjugate chemistry, with potential applications in bioimaging or targeted therapies.

Addressing Sustainability and Green Chemistry Imperatives in Synthesis and Application

As with any new chemical entity, the development of sustainable synthetic routes and applications for this compound is of paramount importance. Future research should prioritize green chemistry principles from the outset.

This includes:

Atom-Economical Synthesis: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.

Use of Renewable Feedstocks: Investigating the possibility of synthesizing the molecule from bio-based starting materials.

Catalytic Methods: Developing catalytic rather than stoichiometric processes to reduce waste and energy consumption.

Biodegradability and Environmental Impact: Assessing the environmental fate and potential toxicity of the compound and its degradation products to ensure its applications are environmentally benign.

By integrating these green chemistry principles, the future development of this compound chemistry can be both scientifically innovative and environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.